molecular formula C17H18BrNO2 B3009963 2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide CAS No. 324540-30-9

2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide

Cat. No.: B3009963
CAS No.: 324540-30-9
M. Wt: 348.24
InChI Key: QYNUMXZITRQFKS-UHFFFAOYSA-N
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Description

2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide is an organic compound with the molecular formula C17H18BrNO2 It is a brominated amide derivative, characterized by the presence of a bromine atom, a methyl group, and a phenoxyphenyl group attached to the butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide typically involves a multi-step process. One common method includes the bromination of 3-methylbutanamide, followed by the introduction of the phenoxyphenyl group. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The phenoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-phenoxyphenylamine under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), 4-phenoxyphenylamine

Major Products Formed

Scientific Research Applications

2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide involves its interaction with specific molecular targets. The bromine atom and phenoxyphenyl group play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptor proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyphenyl group enhances its hydrophobic interactions, making it a valuable compound for studying protein-ligand interactions and developing new therapeutic agents .

Properties

IUPAC Name

2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-12(2)16(18)17(20)19-13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-12,16H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNUMXZITRQFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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